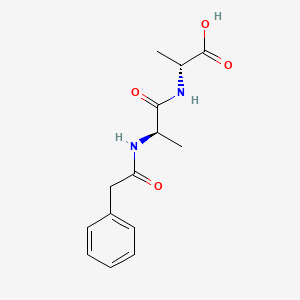
N-(Phenylacetyl)-D-alanyl-D-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Phenylacetyl)-D-alanyl-D-alanine: is a synthetic compound known for its potential applications in various scientific fields This compound is a dipeptide, meaning it consists of two amino acids linked by a peptide bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Phenylacetyl)-D-alanyl-D-alanine typically involves several key steps:
Esterification of D-alanine: This step involves converting D-alanine into its ester form.
Preparation of N-phenylacetylglycine: This is achieved by acylating glycine with phenylacetyl chloride under Schotten-Baumann conditions.
Formation of the peptide bond: The peptide bond between N-phenylacetylglycine and the D-alanine ester is formed using methods such as the mixed anhydride method, activated benzotriazole ester method, or activated succinimide ester method.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(Phenylacetyl)-D-alanyl-D-alanine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: N-(Phenylacetyl)-D-alanyl-D-alanine is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is used to study peptide interactions and protein synthesis. Its dipeptide structure makes it a valuable tool for understanding the mechanisms of peptide bond formation and hydrolysis.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique chemical properties make it a candidate for drug design and discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(Phenylacetyl)-D-alanyl-D-alanine involves its interaction with specific molecular targets and pathways. This compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may enhance the production of brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are crucial for neuroprotection and cognitive function .
Comparison with Similar Compounds
N-Phenylacetyl-L-prolylglycine ethyl ester (Noopept): This compound is a nootropic agent known for its cognitive-enhancing properties.
Uniqueness: this compound is unique due to its specific dipeptide structure, which allows for distinct interactions with biological molecules
Properties
CAS No. |
90044-41-0 |
|---|---|
Molecular Formula |
C14H18N2O4 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[(2-phenylacetyl)amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C14H18N2O4/c1-9(13(18)16-10(2)14(19)20)15-12(17)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,15,17)(H,16,18)(H,19,20)/t9-,10-/m1/s1 |
InChI Key |
ITMCYDJDPJXDON-NXEZZACHSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](C)C(=O)O)NC(=O)CC1=CC=CC=C1 |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


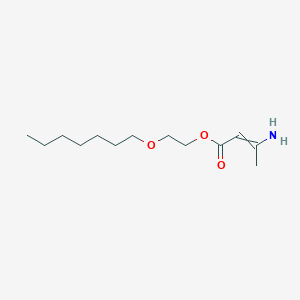
![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14395489.png)
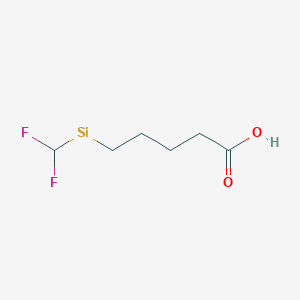
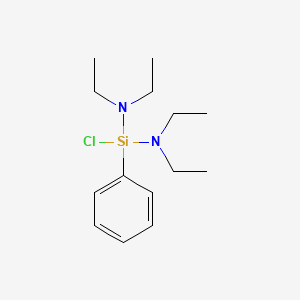
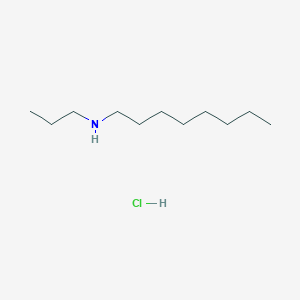
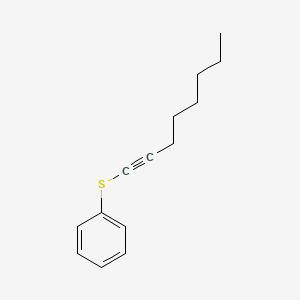
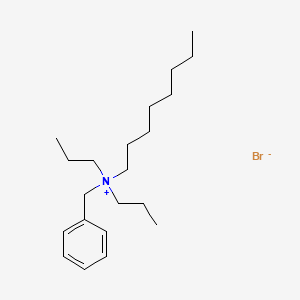
![N-Methoxy-N-methyl-N'-[4-(4-phenylbutyl)phenyl]urea](/img/structure/B14395527.png)
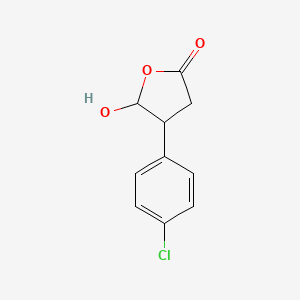
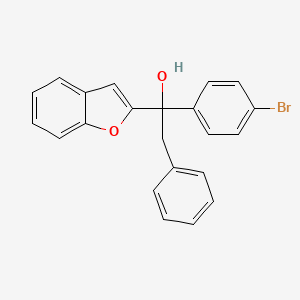
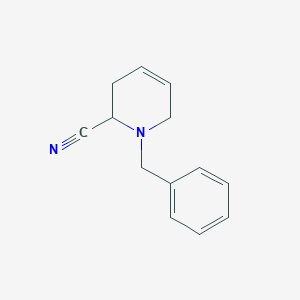
![N''-[4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B14395547.png)
![4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]aniline](/img/structure/B14395551.png)
![1-(Benzyloxy)-2-methoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14395556.png)
